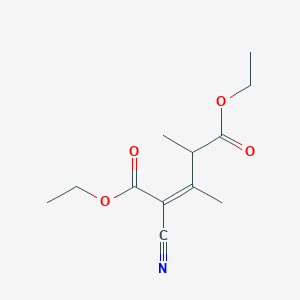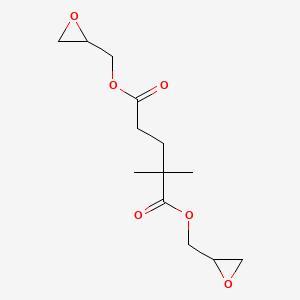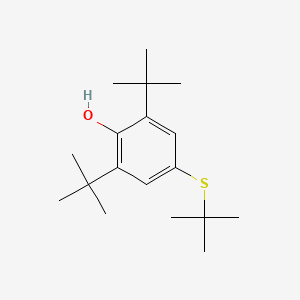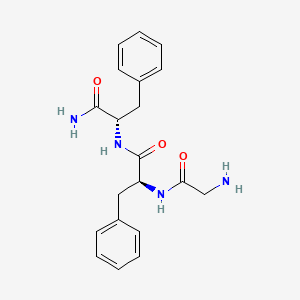
9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene: is a cyclic hydrocarbon compound characterized by its unique structure, which includes a cyclohexyl group attached to an octahydro-xanthene core. This compound falls under the category of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of xanthene derivatives in the presence of a cyclohexyl group. This process often requires catalysts such as palladium or platinum and is conducted under high-pressure hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products:
Oxidation: Ketones, alcohols
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended application .
Comparison with Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Xanthene: The parent compound without the cyclohexyl group.
Octahydro-xanthene: A similar compound with a fully saturated xanthene core.
Uniqueness: 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to the presence of both a cyclohexyl group and an octahydro-xanthene core. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
36795-10-5 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
9-cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C19H28O/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h14,19H,1-13H2 |
InChI Key |
PFFASKGNQSNEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C3=C(CCCC3)OC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)



![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)






